2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a member of quinazolines.
Scientific Research Applications
Anticancer Activity : A study by Joseph et al. (2010) focused on synthesizing various thiadiazol substituted quinazolin-4-(3H)-ones and evaluating their in vitro and in vivo anticancer activities. The study found that some compounds demonstrated significant anticancer activity, particularly against human cervical cancer cells (Joseph et al., 2010).
Antimicrobial and Anti-inflammatory Activities : Research by Shailaja et al. (2013) synthesized novel thiadiazolo quinazolin-5-one compounds and screened them for antimicrobial, anti-inflammatory, and analgesic activities. They reported positive results in these areas (Shailaja et al., 2013).
Analgesic Activity : A study by Kakoty et al. (2019) synthesized a series of thiadiazolo quinazolin-5-one compounds and tested them for analgesic activities. The results indicated that the compounds exhibited varying degrees of analgesic activities (Kakoty et al., 2019).
Synthesis and Characterization : Párkányi and Schmidt (2000) focused on synthesizing new 2-methyl-4(3H)-quinazolinones with potential biological activity. Their study contributed to the understanding of the synthesis and characterization of these compounds (Párkányi & Schmidt, 2000).
Anti-Inflammatory Agents : Thorat et al. (2021) synthesized 2, 7-disubstituted thiadiazolo quinazolin-5(4H)-ones and evaluated them for anti-inflammatory activities. The compounds showed promising results in both in vitro and in vivo tests (Thorat et al., 2021).
Antituberculosis Activity : A study by Duca et al. (2019) synthesized tryptanthrin analogues and evaluated them for their activity against Mycobacterium tuberculosis. The compounds demonstrated significant inhibition of mycobacterial growth (Duca et al., 2019).
Alpha1-Adrenoceptor Antagonists : Research by Chern et al. (1998) involved the synthesis and evaluation of various quinazolinone derivatives as potential alpha1-adrenoceptor antagonists, showing high affinity for this receptor (Chern et al., 1998).
properties
Product Name |
2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
---|---|
Molecular Formula |
C16H12N4OS |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(3-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C16H12N4OS/c1-10-5-4-6-11(9-10)17-15-19-20-14(21)12-7-2-3-8-13(12)18-16(20)22-15/h2-9H,1H3,(H,17,19) |
InChI Key |
LCVNTDGCWYGYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.